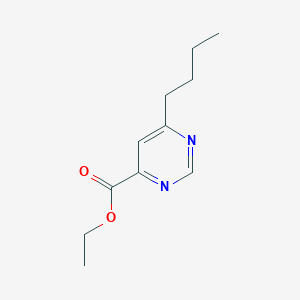
Ethyl 6-butylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as Ethyl 6-butylpyrimidine-4-carboxylate, often involves reactions like the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocApplications De Recherche Scientifique
Anti-Inflammatory Applications
Pyrimidine derivatives, including Ethyl 6-butylpyrimidine-4-carboxylate, have been identified to possess significant anti-inflammatory properties . They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the development of new medications to treat chronic inflammatory diseases.
Antioxidant Effects
These compounds are also known for their antioxidant effects . Antioxidants are crucial in protecting the body from oxidative stress, which can lead to cellular damage and is associated with various diseases, including cancer and heart disease. Research into pyrimidine derivatives could lead to the development of novel antioxidants with enhanced efficacy and reduced toxicity .
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives makes them potential candidates for the development of new antibacterial and antifungal agents . Their ability to inhibit the growth of harmful microorganisms can be harnessed to treat infections that are resistant to current treatments .
Antitumor Properties
Pyrimidines, including Ethyl 6-butylpyrimidine-4-carboxylate, have shown promise in antitumor research . They can act on various pathways involved in cancer cell proliferation and survival, making them potential components of future cancer therapies .
Antiviral Applications
The structure of pyrimidine derivatives allows them to interfere with viral replication, which is essential in the fight against viral infections. This property is particularly relevant in the context of emerging and re-emerging viral diseases .
Antidepressant Potential
Research has indicated that certain pyrimidine derivatives may exhibit antidepressant effects . By modulating neurotransmitter systems within the brain, these compounds could contribute to the development of new treatments for depression .
Antiplatelet and Antihypertensive Effects
In cardiovascular research, pyrimidine derivatives have been explored for their antiplatelet and antihypertensive effects . These properties are important for the prevention and treatment of conditions such as heart attacks and strokes .
Herbicidal Activity
Lastly, the herbicidal activity of pyrimidine derivatives represents an application in agriculture. These compounds can be used to develop new herbicides that are more effective and environmentally friendly .
Propriétés
IUPAC Name |
ethyl 6-butylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-6-9-7-10(13-8-12-9)11(14)15-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMZSPDHBXZHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-butylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



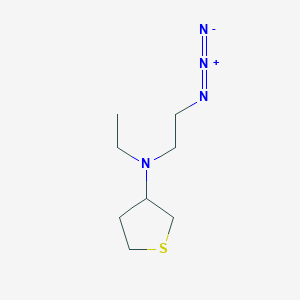
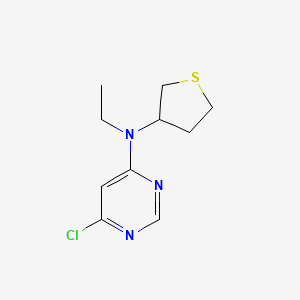

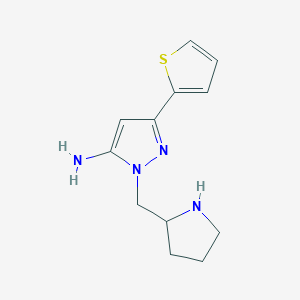
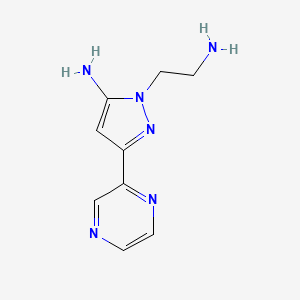



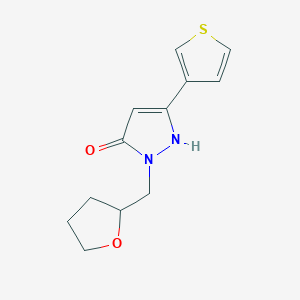
![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)
![2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1490377.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490378.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)